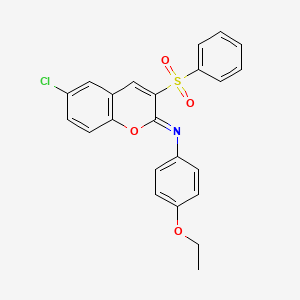
(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA belongs to the family of chromene derivatives and has shown promising results in various biological assays.
科学的研究の応用
Antimicrobial Applications
Research has shown that compounds with the sulfamoyl moiety, similar to the core structure of "(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline," exhibit significant antimicrobial properties. For example, novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against a range of microbial strains (Darwish et al., 2014). This highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents.
Chemical Synthesis and Catalysis
The use of sulfone and sulfonyl groups in organic synthesis facilitates the creation of novel compounds with potential applications in various fields. For instance, the synthesis of pyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate as a catalyst demonstrates the role of similar sulfonyl-containing compounds in promoting efficient, green chemical reactions (Moosavi-Zare et al., 2013). Such research underscores the importance of these compounds in developing new synthetic methodologies that are environmentally benign.
Material Science and Sensing Applications
Compounds structurally related to "(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline" have also found applications in material science, particularly in the development of fluorescent probes for metal ions. A study by Hu et al. (2014) introduced a new fluorescent probe based on a coumarin framework for the selective and sensitive detection of Zn2+ ions, demonstrating the utility of such compounds in environmental monitoring, water treatment, and safety inspections (Hu et al., 2014).
特性
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-28-19-11-9-18(10-12-19)25-23-22(30(26,27)20-6-4-3-5-7-20)15-16-14-17(24)8-13-21(16)29-23/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFUKHYAXFDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

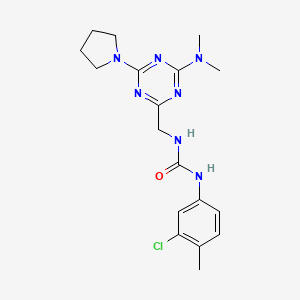
![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)
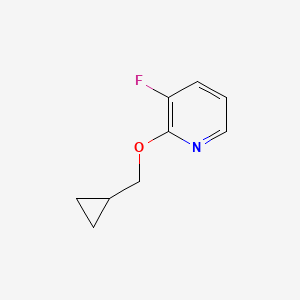
![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
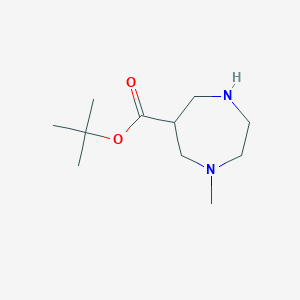
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)
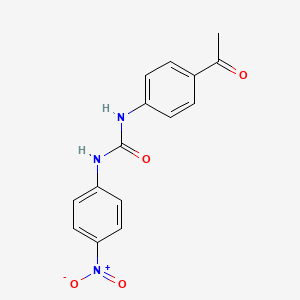
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
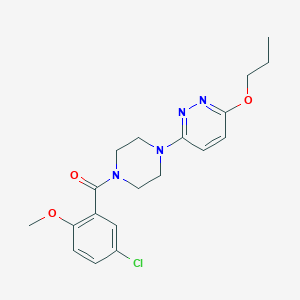
![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)